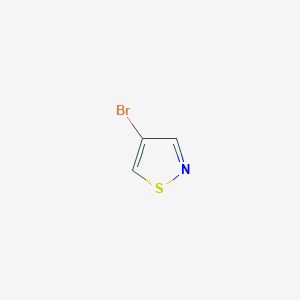

4-Bromoisothiazole

Description

Significance of 4-Bromoisothiazole as a Heterocyclic Scaffold

The isothiazole (B42339) nucleus is a recognized "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds. mdpi.comthieme-connect.com The introduction of a bromine atom at the C-4 position enhances its utility, creating a versatile scaffold for further chemical modification. This bromine atom acts as a reactive handle, enabling chemists to introduce various functional groups and build molecular complexity. chemimpex.com

The significance of this compound as a scaffold is evident in its application across multiple research fields:

Pharmaceutical Development: The compound serves as a foundational structure for the synthesis of novel therapeutic agents. It is a key intermediate in the development of drugs with potential anti-cancer and anti-inflammatory properties. chemimpex.com The isothiazole core itself is found in compounds studied for antibacterial and antiviral activities. mdpi.com

Agricultural Chemicals: In agrochemical research, this compound is a precursor for formulating advanced fungicides and herbicides. chemimpex.com The development of new derivatives aims to improve crop protection and yields by combating plant pathogens and unwanted vegetation. chemimpex.com

Material Science: The robust nature of the isothiazole ring makes it suitable for incorporation into advanced materials. This compound is employed in the creation of specialty polymers, contributing to materials with enhanced thermal stability and chemical resistance. chemimpex.com

Role of this compound in Organic Synthesis

In the field of organic synthesis, this compound is highly valued as a versatile building block and reactive intermediate. chemimpex.com Halogen-substituted heterocycles are critical for constructing polyfunctionalized molecules, and this compound is a prime example of such a reactive synthetic unit. thieme-connect.com The bromine atom is a key functional group that allows for a variety of subsequent chemical reactions, making it indispensable for synthesizing a range of isothiazole derivatives.

The primary roles of this compound in synthesis include:

Precursor for Derivatization: It is a starting material for creating a diverse array of substituted isothiazoles. The stability of the ring system is compatible with a wide range of reaction conditions and functional groups. chemimpex.com

Reactive Partner in Cross-Coupling Reactions: The carbon-bromine bond at the C-4 position is a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. mdpi.com These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various organic fragments to the isothiazole core. Research has specifically focused on the coupling chemistry at the C-4 position of the isothiazole ring. mdpi.com

Intermediate for Functional Group Interconversion: The bromo group can be transformed into other functional groups, further expanding the synthetic possibilities. For instance, processes have been developed to convert other groups at the C-4 position into a bromine atom, underscoring the synthetic importance of the 4-bromo derivative. mdpi.com

Overview of Research Trajectories for this compound

Current and future research involving this compound is directed along several promising trajectories, primarily leveraging its utility as a synthetic intermediate. These research avenues aim to harness the unique properties of the isothiazole scaffold to address challenges in medicine, agriculture, and materials science.

Key research trajectories include:

Novel Bioactive Compounds: A major focus remains on using this compound as a starting point for the discovery of new pharmaceuticals and agrochemicals. mdpi.comchemimpex.com By synthesizing libraries of derivatives through modifications at the C-4 position, researchers aim to identify molecules with enhanced efficacy and novel mechanisms of action against various diseases and pests. chemimpex.com

Advanced Functional Materials: The use of this compound in material science is an expanding field. Research is geared towards synthesizing novel polymers and materials where the isothiazole unit is integrated into the polymer backbone. chemimpex.com These efforts are aimed at developing materials with unique electronic, optical, or physical properties, such as improved thermal stability. chemimpex.com

Biochemical Probes: In biochemical research, derivatives of this compound are utilized as tools to explore biological pathways and mechanisms. Its ability to serve as a scaffold for molecules that interact with biological systems makes it valuable for advancing the understanding of disease processes at the molecular level. chemimpex.com

Synthetic Methodology: Ongoing research also explores new and more efficient synthetic methods for the functionalization of the this compound core, further enhancing its accessibility and utility for the broader scientific community. thieme-connect.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24340-77-0 | chemimpex.com |

| Molecular Formula | C₃H₂BrNS | chemimpex.com |

| Molecular Weight | 164.03 g/mol | chemimpex.com |

| Appearance | White to off-white solid | chemimpex.com |

| Purity | ≥ 95% (NMR) | chemimpex.com |

Table 2: Synthetic Utility of this compound

| Role in Synthesis | Description | Reference(s) |

| Key Intermediate | Serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. | chemimpex.com |

| Heterocyclic Building Block | A versatile and reactive building block for constructing complex molecules containing the isothiazole ring. | thieme-connect.comchemimpex.com |

| Cross-Coupling Partner | The C-4 bromine atom enables participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). | mdpi.com |

| Scaffold for Functionalization | Provides a stable core upon which various functional groups can be introduced to create libraries of new compounds. | mdpi.comchemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGKUQWKQVTDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409450 | |

| Record name | 4-BROMOISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24340-77-0 | |

| Record name | 4-BROMOISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-isothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromoisothiazole and Its Derivatives

Direct Bromination Approaches for Isothiazoles

Direct bromination of the isothiazole (B42339) ring is a primary method for introducing a bromine atom onto the heterocyclic core. The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting isothiazole and the reaction conditions employed.

Bromination of Parent Isothiazole for 4-Bromoisothiazole Synthesis

The direct bromination of the unsubstituted isothiazole parent ring to yield this compound is a fundamental transformation. However, the inherent reactivity of the isothiazole ring can lead to a mixture of products. The electron-deficient nature of the isothiazole ring system makes it generally unreactive towards electrophilic substitution. udayton.edu

Sequential Bromination-Debromination Strategies for Brominated Thiazoles

A sophisticated approach to obtaining specific brominated isomers involves sequential bromination and debromination steps. This strategy is particularly useful for synthesizing bromothiazoles that are not readily accessible through direct bromination. nih.govlookchem.com Although primarily demonstrated for thiazoles, the principles can be extended to the isothiazole series. This method often allows for the production of a complete family of bromo-substituted heterocycles without the use of elemental bromine. nih.govlookchem.comresearchgate.net For instance, a multi-brominated intermediate can be synthesized first, followed by selective removal of one or more bromine atoms to yield the desired isomer. nih.govlookchem.com

Functional Group Interconversions Leading to this compound Scaffolds

An alternative to direct bromination is the transformation of existing functional groups on the isothiazole backbone into a bromine atom. This is a powerful strategy when the required substitution pattern is already in place or when direct bromination is not feasible or selective.

Carboxylic Acid Transformations on Isothiazole Backbones

Isothiazole carboxylic acids serve as versatile precursors for the synthesis of bromo-substituted isothiazoles. researchgate.netresearchgate.net A notable method is the Hunsdiecker reaction, which involves the conversion of a carboxylic acid to an organic halide with one fewer carbon atom. wikipedia.orgbyjus.com This decarboxylative bromination can be achieved by treating the silver salt of an isothiazole carboxylic acid with bromine. wikipedia.orgbyjus.com

Recent advancements have led to the development of transition-metal-free Hunsdiecker-type reactions under milder, more environmentally friendly conditions. researchgate.net For example, isothiazole carboxylic acids can undergo decarboxylative bromination using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst. osti.gov This approach has been successfully applied to various aromatic and heteroaromatic acids. researchgate.netosti.gov

Another related transformation is the conversion of isothiazole-5-carboxamides to their corresponding carboxylic acids, which can then be subjected to bromination reactions. For instance, 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide have been converted to their respective carboxylic acids in high yields using sodium nitrite (B80452) in trifluoroacetic acid. researchgate.netmdpi.com

Multi-Component and One-Pot Synthetic Procedures for this compound Derivatives

Multi-component and one-pot reactions offer an efficient and atom-economical approach to constructing complex molecules like this compound derivatives from simple starting materials in a single synthetic operation. nih.govorganic-chemistry.orgnih.govresearchgate.netrsc.org

Regioselective Synthesis of this compound Analogs

The regioselective synthesis of this compound analogs is a nuanced area of organic chemistry. Achieving substitution specifically at the C4 position of the isothiazole ring, while avoiding reactions at other positions (C3 and C5), requires carefully designed synthetic strategies.

Controlling the regioselectivity in the bromination of isothiazoles is a significant challenge due to the electronic nature of the heterocycle. Direct electrophilic bromination of the parent isothiazole ring is often not selective and can lead to a mixture of products. Therefore, indirect methods and the use of pre-functionalized precursors are common strategies to achieve the desired regiochemistry.

One effective strategy for achieving regiocontrol is through the manipulation of functional groups on the isothiazole ring. For instance, the synthesis of 3-haloisothiazole-4-carbonitriles has been accomplished through the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles. ucy.ac.cy This approach demonstrates that a halogen at the 5-position can be selectively removed in the presence of a halogen at the 3-position, indicating that the reactivity of the different positions on the isothiazole ring can be finely tuned.

Another powerful technique for regiocontrol is the use of palladium-catalyzed cross-coupling reactions. While extensively developed for thiazole (B1198619) chemistry, these methods are adaptable to isothiazoles. nih.gov By starting with a di-halogenated isothiazole, sequential and regioselective coupling reactions can be performed to introduce various substituents at specific positions, leaving a bromine atom at the desired C4 position. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high regioselectivity.

Furthermore, the synthesis of 3,4-dichloroisothiazole-5-carbonitrile (B93185) has been noted for its industrial relevance, suggesting that scalable methods for producing regioselectively substituted isothiazoles are of significant interest. thieme-connect.com The development of synthetic routes that avoid hazardous and expensive solvents is a key consideration in this context. thieme-connect.com

A summary of a regioselective hydrodehalogenation reaction is presented in the table below:

| Starting Material | Reagent | Product | Yield (%) |

| 3,5-Dibromoisothiazole-4-carbonitrile | Zn, HCO2H | 3-Bromoisothiazole-4-carbonitrile | 70-74 |

| 5-Bromo-3-chloroisothiazole-4-carbonitrile | Zn, HCO2H | 3-Chloroisothiazole-4-carbonitrile | 77 |

| 5-Iodo-3-chloroisothiazole-4-carbonitrile | Zn, HCO2H | 3-Chloroisothiazole-4-carbonitrile | 85 |

| 5-Amino-3-chloroisothiazole-4-carbonitrile | Isoamyl nitrite | 3-Chloroisothiazole-4-carbonitrile | 95 |

| Data sourced from Ioannidou, H. A., & Koutentis, P. A. (2011). ucy.ac.cy |

These examples highlight how the strategic manipulation of substituents and the use of specific reagents can effectively control the regiochemical outcome in the synthesis of brominated isothiazole analogs.

Scalable and Cost-Effective Synthesis of this compound Intermediates

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and cost-effective methods for preparing key intermediates. For this compound, this involves identifying starting materials that are readily available and inexpensive, and employing synthetic routes that are efficient, safe, and environmentally benign.

A patent describes the synthesis of 3-haloisothiazoles from 3-mercaptopropionitrile, which is a readily available starting material. google.com This approach highlights a pathway to halogenated isothiazoles from simple precursors, a key consideration for cost-effective synthesis. The reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine has also been reported for the synthesis of 3,5-dibromoisothiazole-4-carbonitrile, which can then be a precursor for regioselective modifications. mdpi.com

The following table outlines key considerations for scalable and cost-effective synthesis of isothiazole intermediates:

| Factor | Description |

| Starting Materials | Readily available, inexpensive, and non-hazardous. |

| Reaction Conditions | Mild temperatures and pressures, atmospheric conditions if possible. |

| Solvents | Use of water or other green solvents; avoidance of toxic and expensive solvents. |

| Catalysts | Use of inexpensive and recyclable catalysts. |

| Number of Steps | One-pot or multi-component reactions are preferred to minimize steps and improve overall yield. |

| Waste Generation | Atom-economical reactions that minimize by-products. |

| Purification | Methods that avoid costly chromatographic separations, such as crystallization or distillation. |

While specific, detailed scalable syntheses for this compound intermediates are not widely published in open literature, the principles outlined above, drawn from the synthesis of related isothiazole compounds, provide a clear framework for the development of such processes. The focus remains on efficiency, safety, and economic viability to meet the demands of larger-scale production.

Reactivity and Mechanistic Investigations of 4 Bromoisothiazole

Nucleophilic Substitution Reactions of 4-Bromoisothiazole

The bromine atom at the 4-position of the isothiazole (B42339) ring is susceptible to displacement by various nucleophiles. This reactivity is attributed to the electron-deficient nature of the isothiazole ring, which facilitates nucleophilic attack. For instance, in 2-amino-4-methyl-5-bromothiazole, the bromine atom can be readily displaced by a thiophenoxide anion. cdnsciencepub.com Similarly, the bromine atom in 4-bromothiazole (B1332970) derivatives can be substituted by nucleophiles under appropriate reaction conditions. evitachem.com

A notable example involves the reaction of 3,5-dibromoisothiazole-4-carbonitrile with a source of nucleophilic sulfur. In this reaction, the initial displacement of the 5-bromide is proposed to form 3-bromo-5-mercaptoisothiazole-4-carbonitrile. This intermediate can then react with another molecule of the starting material to yield 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile). mdpi.com

Cross-Coupling Chemistry of this compound

This compound is a versatile substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex molecules and functional materials. chemimpex.com

Palladium-catalyzed cross-coupling reactions are widely employed to functionalize the 4-position of the isothiazole ring.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction of 4-bromo-2,4′-bithiazoles with (hetero)aryl- and alkenylboronic acids has been reported. researchgate.net This methodology provides a route to various substituted bithiazole derivatives.

Stille Coupling: The Stille coupling has been utilized in the synthesis of 2'-substituted-4-bromo-2,4'-bithiazoles. For example, the coupling of a 4-bromothiazole intermediate with a stannane (B1208499) derivative has been successfully demonstrated. researchgate.net

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkynyl groups. This protocol has been used for the alkynyl-debromination of 2-substituted 4-bromothiazoles. researchgate.net

A study on the palladium-catalyzed amination of 4-bromothiazole with piperidine (B6355638) highlighted the optimization of reaction conditions to achieve high yields. nih.govmit.edu The choice of ligand, base, and solvent plays a crucial role in the efficiency of these coupling reactions. nih.govmit.edumit.edu

Table 1: Examples of Palladium-Catalyzed Coupling Reactions of this compound Derivatives

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Stille Coupling | 4-Bromothiazole intermediate, Stannane derivative | Pd(0) | 2,4'-Bithiazole derivative | 75 | researchgate.net |

| Sonogashira Coupling | 2-Substituted 4-bromothiazole, Alkyne | Pd(0) | 2-Substituted 4-alkynylthiazole | Not specified | researchgate.net |

| Amination | 4-Bromothiazole, Piperidine | Pd catalyst, NaOTMS, THF | 4-(Piperidin-1-yl)thiazole | High | nih.govmit.edu |

The Negishi cross-coupling reaction, which involves the coupling of organozinc reagents with organic halides, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction has been applied to 2-substituted 4-bromothiazoles, where alkyl and aryl zinc halides serve as nucleophiles to introduce various substituents. researchgate.net The Negishi coupling often provides high yields, for instance, in the synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles, yields of 88-97% have been reported. researchgate.net These reactions are typically catalyzed by palladium(0) complexes. researchgate.netwikipedia.orgorganic-chemistry.org

Table 2: Negishi Cross-Coupling of 2,4-Dibromothiazole

| Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| C-7-alkylzinc chloride | Pd(0) | 2-(Alkyl)-4-bromothiazole | 85 | researchgate.net |

The formation of carbon-sulfur bonds at the 4-position of the isothiazole ring can be achieved through various methods. While nucleophilic aromatic substitution with thiols is a common approach, palladium-catalyzed C-S coupling reactions have also been investigated. mdpi.com More recently, copper-catalyzed C-S cross-coupling reactions have emerged as an efficient alternative. For example, a microwave-assisted C-S coupling of thiols with 2-(4-bromophenyl)-benzothiazole using a copper(I) iodide (CuI) catalyst has been developed, affording products in good to excellent yields. rsc.org This method has been applied to a variety of aryl, aliphatic, and heteroaryl thiols. rsc.org

Negishi Cross-Coupling Protocols

Organometallic Transformations of this compound

This compound can be converted into organometallic reagents, which are valuable intermediates for further synthetic transformations. A common method is the halogen-metal exchange reaction. For instance, bromo-lithium exchange at the C-4 position of 2-substituted 4-bromothiazoles, followed by transmetalation to zinc or tin, generates carbon nucleophiles. researchgate.net These organometallic species can then participate in a second regioselective cross-coupling reaction. researchgate.net Another example is the formation of a Grignard reagent, 4-bromothiazole-2-magnesium bromide, which can then undergo diastereoselective addition to chiral sulfinyl imines. researchgate.net

Halogen-Metal Exchange Reactions (e.g., Bromine-Magnesium Exchange)

Halogen-metal exchange is a fundamental and powerful method for converting organic halides into reactive organometallic reagents. wikipedia.org In the context of bromoisothiazoles, this reaction allows for the generation of isothiazolyl-metal species, which can then be trapped with various electrophiles to introduce new functional groups.

The bromine-magnesium exchange is a prominent example of this reaction class. The use of isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive i-PrMgCl·LiCl complex, has proven effective for the exchange on various bromo-heterocycles. uni-muenchen.de The addition of LiCl accelerates the rate of exchange, enabling the reaction to proceed under milder conditions. uni-muenchen.de Studies have shown that heteroaryl bromides, including bromothiazoles, undergo bromine-magnesium exchange significantly faster than bromobenzene. rsc.org

The regioselectivity of this exchange is a key consideration, particularly in poly-halogenated systems. For instance, in 2,4-dibromothiazole, the bromine at the more electron-deficient 2-position is preferentially exchanged over the one at the 4-position. researchgate.netlookchem.com This allows for the selective synthesis of 2-substituted 4-bromothiazoles. researchgate.netlookchem.com The resulting 4-bromothiazolylmagnesium reagents can then undergo further reactions, such as cross-coupling, to build more complex molecular architectures. researchgate.net

While bromine-lithium exchange using organolithium reagents like n-butyllithium is also a common strategy, the bromine-magnesium exchange offers the advantage of generating Grignard reagents that are often more compatible with a wider range of functional groups. wikipedia.orgresearchgate.nettcnj.edu

| Substrate | Reagent | Key Conditions | Intermediate | Outcome/Application | Reference |

|---|---|---|---|---|---|

| 2,4-Dibromothiazole | i-PrMgCl | THF | 4-Bromo-2-thiazolylmagnesium bromide | Regioselective functionalization at C2. | researchgate.netlookchem.com |

| 4-Bromobenzonitrile | i-PrMgCl·LiCl | -7 °C | 4-Cyanophenylmagnesium chloride·LiCl | Demonstrates accelerated exchange with LiCl complex. | uni-muenchen.de |

| 5-Bromothiazole | n-Butyllithium | -78 °C | 5-Thiazolyllithium | Used to synthesize thiazole-5-carboxylic acid. | researchgate.net |

| Aryl Bromides | i-PrMgCl | N/A | Arylmagnesium chloride | Tolerates many functional groups. | wikipedia.org |

Electrophilic and Radical Reactions on the Isothiazole Ring

The electronic nature of the isothiazole ring dictates its reactivity towards electrophiles and radicals. The ring is considered π-excessive due to the delocalization of a lone pair of electrons from the sulfur atom. chemicalbook.com Computational studies of the π electron density in the related thiazole (B1198619) ring indicate that the C5 position is the primary site for electrophilic substitution, followed by the C4 position. chemicalbook.com For the isothiazole ring specifically, research suggests that the C4 position is preferential for electrophilic attack. thieme-connect.com Kinetic studies of acid-catalyzed hydrogen exchange in isothiazole provide quantitative data on the relative reactivity of different positions on the ring towards electrophiles. rsc.org

Radical reactions offer an alternative pathway for the functionalization of heterocycles. These reactions proceed through a distinct mechanism involving highly reactive species with an unpaired electron, known as free radicals. numberanalytics.com The process typically involves three main steps: initiation, propagation, and termination. numberanalytics.com

Initiation: Formation of radicals, often from a radical initiator like AIBN (azobisisobutyronitrile). libretexts.org

Propagation: A series of chain reactions where a radical reacts with a molecule to form a new radical. libretexts.org

Termination: The combination of two radicals to form a stable, non-radical product. numberanalytics.com

Radical reactions are valuable for forming carbon-carbon bonds and can be carried out under conditions that are orthogonal to many polar reactions. numberanalytics.comlibretexts.org For instance, radical substitution reactions can be used to replace functional groups, while radical additions can functionalize double and triple bonds. numberanalytics.comlibretexts.org While specific studies focusing solely on radical reactions of this compound are not extensively detailed, the principles of radical chemistry provide a framework for its potential transformations, such as in Barton-McCombie deoxygenation or Barton decarboxylation reactions. libretexts.org The selectivity in radical reactions, such as the preference of bromination over chlorination for certain substrates, is governed by the thermodynamics of the propagation steps. masterorganicchemistry.com

Mechanistic Studies of this compound Reactions

Understanding the precise mechanisms of reactions involving this compound is critical for optimizing reaction conditions and predicting outcomes. This involves investigating reaction pathways, identifying intermediates, and analyzing the energetic landscape of the transformation.

The reactivity of the isothiazole ring is influenced by its substituents. Kinetic studies on electrophilic substitution, such as hydrogen exchange, have been used to quantify the reactivity of different positions on the isothiazole nucleus and compare it to other heteroaromatic systems. rsc.org Such studies provide evidence for the degree of aromaticity and the electronic effects of substituents on reaction pathways. rsc.org The C4 position of the isothiazole ring is noted as a primary site for attack by electrophilic agents. thieme-connect.com In some substituted bromoisothiazoles, the reaction pathway can involve nucleophilic attack where the bromine atom acts as a leaving group. For example, the reaction of 2-amino-4-methyl-5-bromothiazole with a thiophenoxide anion proceeds via a nucleophilic displacement of the bromide. cdnsciencepub.com Mechanistic investigations into the formation of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) from a reaction involving bromine suggest a pathway where an initial displacement of a bromide at the 5-position by a sulfur nucleophile is followed by condensation with another molecule of the starting bromoisothiazole. mdpi.com

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level. frontiersin.org Methods such as Density Functional Theory (DFT) can be used to model reaction pathways and calculate the energies of reactants, transition states, and products.

A computational study on the reaction between methylthiolate and 3-alkylamino-4-bromo-isothiazole 1,1-dioxide utilized ab initio, MP2, and DFT calculations to probe the mechanism. researchgate.net The results from these calculations, when compared with experimental findings, led to the proposal of an unusual nucleophilic addition-elimination mechanism that proceeds via a 1,5-sigmatropic hydrogen shift. researchgate.net

A more detailed analysis of reaction mechanisms can be achieved using the Unified Reaction Valley Approach (URVA). smu.edu This method partitions a reaction path into distinct phases based on changes in reaction path direction and curvature. smu.edu This allows for a chemically intuitive description of the events that occur as reactants are converted to products.

| Reaction Phase | Description | Governing Interactions/Processes |

|---|---|---|

| Contact Phase | Reactants approach each other. | Van der Waals interactions. |

| Preparation Phase | Reactants undergo geometric and electronic changes to prepare for the main chemical event. | Structural and electronic reorganization. |

| Transition State Phase(s) | The primary chemical processes, such as bond breaking and bond formation, occur. | Covalent bond changes. |

| Product Adjustment Phase | The newly formed products relax their geometry. | Structural relaxation. |

| Separation Phase | Products move away from each other. | Decreasing interaction. |

This phased analysis provides a deeper understanding than simply examining stationary points on the potential energy surface, revealing hidden intermediates and the dynamic nature of the chemical transformation. smu.edu

Investigation of Reaction Pathways through Electrophilic Centers

Halogen Dance Reactions Involving Bromoisothiazole Derivatives

The "halogen dance" is a fascinating and synthetically useful isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically induced by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). clockss.orgacs.org This reaction proceeds via a series of deprotonation and metal-halogen exchange steps. acs.org

This reaction has been successfully applied to thiazole derivatives, providing a method to access isomers that would be difficult to synthesize through other means. acs.orgnih.gov For example, 2-triisopropylsilyl-5-bromothiazole, upon treatment with LDA at -78 °C, smoothly rearranges to the 4-bromo derivative in high yield. acs.org The proposed mechanism involves an initial deprotonation at the 4-position, followed by a 1,2-migration (the "dance") to yield the more stable 4-bromo-5-lithiothiazole intermediate, where the lithium is located at the more acidic C5 position. acs.org

| Starting Material | Reagent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Triisopropylsilyl-5-bromothiazole | LDA | -78 °C | 2-Triisopropylsilyl-4-bromothiazole | 86% | acs.org |

| 4,5-Dibromothiazole derivatives | Lithium bis(trimethylsilyl)amide | N/A | Regioisomeric bithiazole or (thiophenyl)thiazole derivatives | N/A | nih.gov |

More complex, long-range halogen dance reactions have also been observed in 4,5-dihalogenothiazole systems, where a halogen at the 5-position migrates to a different aromatic ring within the same molecule. nih.gov These reactions highlight the versatility of the halogen dance as a strategic tool in the synthesis of highly functionalized and polysubstituted thiazole and, by extension, isothiazole frameworks. clockss.orgresearchgate.net

In Medicinal Chemistry and Pharmaceutical Development

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. chemimpex.com Its unique chemical properties, including its stability and reactivity, make it an important intermediate in the development of new pharmaceutical agents. chemimpex.comchemscene.com The isothiazole ring is a significant scaffold in medicinal chemistry, and its derivatives have been explored for numerous therapeutic applications. ontosight.aimedwinpublishers.com

Synthesis of Anti-Cancer Agents

The isothiazole nucleus is a key component in the design of various bioactive substances, including those with potential anti-cancer properties. thieme-connect.commdpi.com Research has shown that isothiazole derivatives can be developed into agents for cancer therapy. thieme-connect.commdpi.com The synthesis of compounds containing the isothiazole ring has been a focus of medicinal chemistry research aiming to discover new and effective anti-cancer drugs. ontosight.aimdpi.com For instance, certain isothiazole derivatives have been investigated as potential anticancer agents, demonstrating the importance of this heterocyclic system in oncology research. mdpi.comresearchgate.net The structural framework of isothiazole allows for modifications that can lead to compounds with significant cytotoxic activity against cancer cell lines.

While direct synthesis of named anti-cancer drugs from this compound is not detailed in the provided search results, the literature consistently points to the isothiazole scaffold, for which this compound is a key precursor, as a valuable starting point for the development of new anti-cancer therapies. ontosight.aithieme-connect.commdpi.com

Development of Anti-Inflammatory Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents. chemimpex.com The isothiazole moiety is found in compounds that have shown noteworthy anti-inflammatory properties. medwinpublishers.com For example, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have been reported to exhibit good anti-inflammatory action. medwinpublishers.com

One study highlighted the synthesis of novel quinazoline-4(3H)-one-2-carbothioamide derivatives, where a derivative containing a 4-bromophenyl group (8g) showed potent inhibition of nitric oxide (NO) production, a key mediator in inflammation. rsc.org This suggests that the bromo-substituted aromatic moiety contributes significantly to the anti-inflammatory activity. Although this example does not directly start from this compound, it underscores the utility of bromo-substituted heterocyclic compounds in the development of anti-inflammatory drugs.

The development of new anti-inflammatory drugs often involves the use of heterocyclic building blocks like isothiazoles to create novel molecular structures with improved efficacy and safety profiles. ontosight.aimedwinpublishers.com

Precursor for Antifungal Agents

This compound is a valuable precursor in the development of antifungal agents. chemimpex.com The isothiazole ring system is present in various biologically active compounds, including those with antifungal activity. ontosight.aichemimpex.com Researchers have utilized isothiazole derivatives in the creation of potent antifungal compounds, demonstrating their potential in combating fungal pathogens. chemimpex.com

The isothiazole nucleus is a component of some fungicides used in agriculture, highlighting its effectiveness against fungal organisms. thieme-connect.com For example, the fungicide isotianil (B1240973) is an isothiazole derivative active against rice blast. mdpi.com This demonstrates the inherent antifungal potential of the isothiazole scaffold, which can be accessed through precursors like this compound. The ability to use this compound to synthesize a variety of derivatives allows for the exploration of new antifungal agents that could target specific fungal pathways.

Intermediate for Antibacterial Compounds

This compound is an important intermediate in the synthesis of antibacterial compounds. chemimpex.com The isothiazole moiety has been incorporated into molecules that exhibit antibacterial activity. chemimpex.com Isothiazole derivatives have been explored for their antibacterial properties, with some showing promise in combating resistant strains of pathogens. chemimpex.comontosight.ai

An example of a biologically useful isothiazole is the antibacterial drug sulfasomizole. mdpi.com While the direct synthesis from this compound is not specified, it highlights the significance of the isothiazole core in antibacterial drug discovery. The versatility of this compound allows for its use in constructing molecular structures with antibacterial activity for the treatment of infectious diseases. arborpharmchem.com

Synthesis of Bcr-Abl1 Kinase Inhibitors

The thiazole carboxamide group is a notable chemical moiety present in some Bcr-Abl1 tyrosine kinase inhibitors (TKIs) used in the treatment of chronic myeloid leukemia (CML). researchgate.net While this refers to a thiazole, a related five-membered heterocycle to isothiazole, it points to the general utility of such ring systems in targeting this specific kinase.

Research into novel Bcr-Abl1 inhibitors has explored various heterocyclic scaffolds. For instance, a study on 4-anilinoquinazolines and 4-anilinoquinoline-3-carbonitriles as kinase inhibitors highlights the importance of the pendant anilino moiety in their activity. nih.gov While not directly involving this compound, this research demonstrates the modular approach to designing kinase inhibitors, where different heterocyclic cores can be functionalized.

The development of TKIs often involves creating libraries of compounds with diverse heterocyclic cores to identify potent and selective inhibitors. The isothiazole scaffold, accessible from this compound, represents a potential core for the synthesis of new Bcr-Abl1 kinase inhibitors.

Role in the Development of Anti-HIV Agents

Isothiazole derivatives have shown potential in the development of anti-HIV agents. ontosight.ai Specifically, carboxylic acid-substituted isothiazoles have demonstrated anti-HIV activity. mdpi.comresearchgate.net For example, 3-benzyloxyisothiazole-4-carboxylic acid and 3-benzyloxyisothiazole-5-carboxylic acid have been reported to possess anti-HIV properties. mdpi.com

The development of anti-HIV therapeutics has focused on various viral targets, including reverse transcriptase. nih.gov Reverse transcriptase inhibitors (RTIs) are a major class of antiretroviral drugs. nih.gov These inhibitors can be nucleoside/nucleotide analogues (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The synthesis of novel heterocyclic compounds is a key strategy in the discovery of new RTIs. While a direct link between this compound and a specific anti-HIV agent is not provided, the demonstrated anti-HIV activity of isothiazole derivatives suggests that this compound could serve as a valuable starting material for the synthesis of new compounds with potential therapeutic value against HIV. mdpi.comresearchgate.netontosight.ai

An in-depth examination of this compound reveals its significant role as a versatile chemical building block in diverse scientific fields. This article focuses exclusively on its applications in the synthesis of pharmaceuticals, the development of agrochemicals, and its emerging use in material science.

Applications of 4 Bromoisothiazole As a Chemical Building Block

4-Bromoisothiazole is a heterocyclic compound whose unique chemical properties make it a valuable precursor and intermediate in various synthetic processes. chemimpex.comnetascientific.com Its reactivity, stemming from the bromine substitution on the isothiazole (B42339) ring, allows for its incorporation into more complex molecular structures. chemimpex.comnetascientific.com

Biological and Pharmacological Research Involving 4 Bromoisothiazole Scaffolds

Investigation of Biological Activity of 4-Bromoisothiazole Derivatives

Derivatives of this compound are explored for a variety of biological effects, stemming from their unique chemical reactivity and ability to interact with biological systems. chemimpex.com Research has focused on their impact on cell viability, their interactions with key cellular components, and their ability to modulate enzyme activity.

Certain isothiazole (B42339) derivatives have been shown to possess cytotoxic properties, inhibiting the growth of cancer cells and inducing programmed cell death, or apoptosis.

One area of research identified an isothiazole derivative through high-throughput screening that demonstrated inhibitory effects on both Tip60 and p300 histone acetyltransferase (HAT) activity. researchgate.netnih.govplos.org The compound was initially believed to be 4-methyl-5-bromoisothiazole. researchgate.net However, further investigation revealed that an authentic sample of 4-methyl-5-bromoisothiazole was inactive against the Tip60 enzyme. researchgate.netnih.govplos.org The potent inhibitory activity was traced to an impurity, which was identified as 1,2-bis(isothiazol-5-yl)disulfane, and subsequently named NU9056. researchgate.netnih.gov

Treatment with NU9056 was found to inhibit the proliferation of a panel of prostate cancer cell lines and induce apoptosis in a time- and concentration-dependent manner. researchgate.netnih.govplos.org The induction of apoptosis was confirmed by the activation of caspase-3 and caspase-9. nih.gov In another example, 3-bromo-4-methyl-isothiazole (B1441040), an isomer of the initially investigated compound, has also been reported to inhibit cellular growth and trigger apoptosis. smolecule.com

| Compound | Cell Line Panel | Activity | Mechanism | Source |

|---|---|---|---|---|

| NU9056 | Prostate Cancer (LNCaP, PC-3, etc.) | Inhibited cellular proliferation (GI50: 8–27 µM) | Induction of apoptosis via caspase-3 and caspase-9 activation | researchgate.netnih.gov |

| 3-Bromo-4-methyl-isothiazole | Various cell types | Inhibition of cellular growth | Induction of apoptosis | smolecule.com |

The isothiazole ring's chemistry facilitates interactions with various biomolecules, notably those containing thiol (sulfhydryl) groups. Thiol-containing molecules, such as the amino acid cysteine and the antioxidant glutathione (B108866), are crucial for many cellular functions.

Research has shown that isothiazole derivatives can react with these vital compounds. For instance, 3-bromo-4-methyl-isothiazole interacts with glutathione and cysteine, leading to the formation of disulfide derivatives that can impair cellular functions. smolecule.com The reactivity of halogenated thiazoles and isothiazoles towards thiols like glutathione is a significant area of study, as it can be linked to potential toxicity through the depletion of cellular glutathione or the irreversible binding to proteins. rsc.org

The mechanism of this interaction often involves the nucleophilic attack of the thiol group on the heterocyclic ring. rsc.org In some aminohalothiazole derivatives, the reaction with glutathione proceeds through a two-step addition-1,2-migration process of a tautomeric form of the initial compound. rsc.org This reactivity highlights the potential for isothiazole scaffolds to covalently modify proteins, a mechanism that can lead to both therapeutic effects and off-target toxicity. rsc.org

Enzyme inhibition is a key mechanism through which this compound derivatives and related compounds exert their biological effects. These compounds can act as reversible or irreversible inhibitors, affecting enzyme function through various interactions. numberanalytics.com

Reversible Inhibition : This occurs when the inhibitor binds non-covalently to the enzyme. numberanalytics.comlibretexts.org

Competitive Inhibition : The inhibitor competes with the substrate for the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgpressbooks.pub

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. libretexts.orgpressbooks.pub

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. pressbooks.pub

Irreversible Inhibition : This involves the formation of a stable, covalent bond between the inhibitor and the enzyme, permanently deactivating it. numberanalytics.com

The isothiazole-derived disulfide, NU9056, was identified as a relatively potent inhibitor of the histone acetyltransferase (HAT) enzyme Tip60, with an IC₅₀ of 2 µM. researchgate.netnih.govplos.org It also showed inhibitory activity against the p300 HAT enzyme but was less effective against other HATs like PCAF and GCN5, indicating a degree of specificity. plos.orgresearchgate.net In a different example, 3-bromo-4-methyl-isothiazole has been found to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which contributes to reduced energy production in cells. smolecule.com

| Inhibitor | Target Enzyme | IC₅₀ Value | Inhibition Type | Source |

|---|---|---|---|---|

| NU9056 | Tip60 (HAT) | 2 µM | Enzyme Inhibition | nih.gov |

| NU9056 | p300 (HAT) | 2.7 µM | Enzyme Inhibition | plos.orgresearchgate.net |

| NU9056 | PCAF / GCN5 (HATs) | >100 µM | Weak/No Inhibition | plos.orgresearchgate.net |

| 3-Bromo-4-methyl-isothiazole | GAPDH | Not specified | Enzyme Inhibition | smolecule.com |

Interaction with Cellular Processes and Biomolecules (e.g., Thiol-containing compounds)

Studies on Interaction with Biological Targets

The biological activity of this compound derivatives is defined by their interaction with specific molecular targets within the cell. cymitquimica.com Identifying these targets is crucial for understanding their mechanism of action and therapeutic potential.

Through various screening and validation assays, several biological targets for isothiazole-based compounds have been identified. As discussed, the disulfide derivative NU9056 targets the histone acetyltransferases Tip60 (also known as KAT5) and, to a lesser extent, p300. researchgate.netnih.govresearchgate.net These enzymes are critical regulators of gene transcription and the DNA damage response. Another derivative, 3-bromo-4-methyl-isothiazole, targets the metabolic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). smolecule.com Furthermore, studies on related aminohalothiazole structures have identified the C-C chemokine receptor 2 (CCR2) as a biological target, with the compounds acting as antagonists. rsc.org

| Compound/Derivative Class | Biological Target | Effect | Source |

|---|---|---|---|

| NU9056 (Isothiazole disulfide) | Tip60 (KAT5) | Inhibition | researchgate.netnih.gov |

| 3-Bromo-4-methyl-isothiazole | GAPDH | Inhibition | smolecule.com |

| Aminohalothiazole derivatives | CCR2 | Antagonism | rsc.org |

Structure-Activity Relationship (SAR) Studies of Substituted 4-Bromoisothiazoles

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a chemical scaffold. researchgate.net These studies involve synthesizing and testing a series of related compounds to determine how specific structural modifications influence their potency, selectivity, and other pharmacological properties. researchgate.net

For isothiazole derivatives, SAR studies have provided valuable insights. For example, in a series of N-thiazolyl piperazine-1-carboxamide (B1295725) CCR2 antagonists, the nature of the substituent at the 4-position of the thiazole (B1198619) ring significantly impacted the compound's reactivity towards glutathione. rsc.org A clear trend was observed where the rate of reaction decreased with increasing bulk of the alkyl substituent. This highlights how steric hindrance can be used to modulate the reactivity and potential toxicity of the scaffold.

| Substituent (R1) at 4-position | Relative Reactivity with Glutathione | Source |

|---|---|---|

| Cyclopropyl (cPr) | Highest | rsc.org |

| Methyl (Me) | High | rsc.org |

| Ethyl (Et) | Moderate | rsc.org |

| Isopropyl (iPr) | Low | rsc.org |

| tert-Butyl (tBu) | Lowest | rsc.org |

| Hydrogen (H) or Trifluoromethyl (CF3) | No Reaction | rsc.org |

These studies provide a rational basis for designing new derivatives with improved biological profiles, such as enhanced target potency and reduced off-target reactivity. rsc.orgresearchgate.net

Role in Biochemical Research and Studying Biological Pathways

Beyond their potential as therapeutic agents, this compound derivatives and their analogs serve as valuable tools in biochemical research for elucidating complex biological pathways. chemimpex.comchemimpex.com Specific and potent inhibitors can be used as chemical probes to investigate the function of a particular enzyme or protein within a cellular context.

The Tip60 inhibitor NU9056 is a prime example of such a tool. Researchers have used NU9056 to explore the diverse roles of Tip60/KAT5. For instance, its use helped to identify Tip60 as a potential therapeutic target in prostate cancer. researchgate.netnih.gov Further studies employing NU9056 demonstrated that Tip60/KAT5 plays a role in regulating the NLRP3 inflammasome, a key component of the innate immune system. researchgate.net Additionally, pre-treatment of cells with NU9056 was shown to inhibit the stabilization of Tip60 and the phosphorylation of ATM (Ataxia Telangiectasia Mutated) in response to ionizing radiation, linking the enzyme to the DNA damage response pathway. nih.gov These studies showcase how a specific inhibitor derived from an isothiazole scaffold can be instrumental in advancing the understanding of fundamental disease processes. researchgate.net

Pharmacological Potential and Therapeutic Interventions

The this compound scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its role as a key building block in the synthesis of various biologically active molecules. chemimpex.com The unique physicochemical properties conferred by the isothiazole ring and the bromine substituent make it a valuable intermediate for developing novel therapeutic agents. chemimpex.com Research has demonstrated that derivatives incorporating the this compound core exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. chemimpex.commdpi.com

Antimicrobial Activity

Derivatives of this compound have shown notable potential in combating microbial infections. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Several of these compounds displayed promising results against both bacterial and fungal strains. The antimicrobial efficacy is often attributed to the specific substitutions on the core scaffold. nih.gov

Detailed findings from these studies revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard drugs like norfloxacin (B1679917) and fluconazole. Specifically, compound p2 was effective against Staphylococcus aureus and Escherichia coli, while p4 showed potent activity against Bacillus subtilis. In terms of antifungal activity, p6 was significantly active against Candida albicans, and p3 demonstrated potent inhibition of Aspergillus niger. nih.gov

Table 1: Antimicrobial Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

| Compound | Test Organism | MIC (µM) |

|---|---|---|

| p2 | S. aureus | 16.1 |

| p2 | E. coli | 16.1 |

| p4 | B. subtilis | 28.8 |

| p3 | A. niger | 16.2 |

Data sourced from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives. nih.gov

Anticancer Activity

The this compound scaffold is a key component in the development of novel anti-cancer agents. chemimpex.com Isothiazoles, in general, have been investigated for their potential as anticancer drugs. mdpi.com Research into 4-(4-bromophenyl)-thiazol-2-amine derivatives also extended to their anticancer potential, with screening against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov

In this study, compound p2 emerged as the most active agent against the MCF7 cancer cell line, with its activity being comparable to the standard anticancer drug 5-fluorouracil. nih.gov Furthermore, other related thiazole derivatives have demonstrated significant inhibitory potential against a variety of cancer cell lines. For example, compound 36b , a 2-(N-(3-Chloropropanoyl)amino)thiazole derivative, showed substantial growth inhibition against lung cancer (NCI-H522), CNS cancer (SF-539), ovarian cancer (OVCAR-3), and breast cancer (BT-549) cell lines at a 10 µM concentration. tandfonline.com

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| 36a | Leukaemia (CCRF-CEM) | 88.3 |

| 36a | Leukaemia (RPMI-8226) | 92.8 |

| 36b | Leukaemia (CCRF-CEM) | 88.3 |

| 36b | Leukaemia (RPMI-8226) | 80.9 |

| 36b | Lung Cancer (NCI-H522) | 95.6 |

| 36b | CNS Cancer (SF-539) | 94.6 |

| 36b | Ovarian Cancer (OVCAR-3) | 89.8 |

Data sourced from a review on 2-amino/hydrazino-4-arylthiazoles. tandfonline.com

Derivatives of 4-methoxythiazole, which can be synthesized from 4-bromothiazole (B1332970), have also been extensively studied for their anticancer properties. The mechanism of action for these compounds is often attributed to the inhibition of tubulin polymerization, a critical process for cancer cell division, which ultimately leads to apoptosis.

Other Therapeutic Potential

Beyond antimicrobial and anticancer applications, isothiazole derivatives have been explored for a variety of other therapeutic interventions. Carboxylic acid-substituted isothiazoles, for instance, have demonstrated anti-HIV activity. mdpi.com Specifically, 3-benzyloxyisothiazole-4-carboxylic acid and 3-benzyloxyisothiazole-5-carboxylic acid have been noted for this potential. mdpi.com

Additionally, the isothiazole nucleus is present in compounds investigated for anti-inflammatory and hypolipidemic activities. chemimpex.commdpi.com For example, a phenoxy derivative has been studied for its ability to lower lipid levels, while a specific carboxamide has shown anti-inflammatory properties. mdpi.com The versatility of the this compound scaffold allows for the synthesis of a diverse range of molecules, making it a continuing subject of interest in the quest for new and effective therapeutic agents. chemimpex.commdpi.com

Theoretical and Computational Chemistry Studies of 4 Bromoisothiazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has been widely applied to study 4-bromoisothiazole and related compounds.

Prediction of Molecular Properties and Electronic Structure

DFT calculations are instrumental in predicting the molecular and electronic properties of isothiazole (B42339) derivatives. researchgate.net These methods can determine various parameters, including net charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. researchgate.netmdpi.com For instance, studies on substituted isothiazoles have shown that the introduction of different functional groups, such as a methyl group, can influence the electronic parameters by causing a disturbance in the charge distribution within the ring. researchgate.net

Analysis of the electronic structure helps in identifying the most reactive sites within the molecule. researchgate.net For example, in some substituted isoxazoles, which are structurally related to isothiazoles, the C-5 position has been identified as a preferential site for nucleophilic attack based on charge distribution, HOMO-LUMO energy gap, and dipole moment values. researchgate.net DFT calculations also indicate that the nitrogen atom in the isoxazole (B147169) ring is the primary basic center. researchgate.net Similar principles apply to this compound, where the electronegative bromine atom significantly influences the electronic landscape of the isothiazole ring.

Structural and Conformational Analysis

DFT is a valuable tool for refining the structural accuracy of molecules through geometry optimization. mestrelab.com This process is a key step in computational structural elucidation, allowing for the precise determination of bond lengths, bond angles, and dihedral angles. mestrelab.comnih.gov For complex molecules, a conformational search using molecular mechanics force fields is often performed first to explore the potential energy surface, followed by DFT for more accurate refinement of the most stable conformers. mestrelab.com

In the context of isothiazole derivatives, DFT calculations, combined with experimental data from techniques like X-ray crystallography, provide a comprehensive understanding of their three-dimensional structures. rsc.org For example, a study on a tricyclic heterocycle containing thiazole (B1198619) rings revealed a nearly planar core structure with a specific dihedral angle between the rings. rsc.org This level of structural detail is crucial for understanding intermolecular interactions and crystal packing. rsc.org While specific DFT conformational analyses solely on this compound are not extensively detailed in the provided results, the methodologies are standard and applicable.

Investigation of Reaction Pathways and Energy Profiles

DFT is extensively used to investigate reaction mechanisms by mapping out the potential energy surface (PES) that connects reactants to products. numberanalytics.com This involves identifying transition states, intermediates, and calculating the associated activation energies and reaction energies. dergipark.org.trijcce.ac.ir By analyzing the energy profile of a reaction, researchers can determine the most favorable pathway and predict the chemo- and stereoselectivity of a reaction. ijcce.ac.ir

For example, in a study of a cycloaddition reaction, DFT calculations were used to evaluate the activation enthalpies and exothermicities of competing reaction paths, successfully explaining the experimentally observed product distribution. ijcce.ac.ir The calculations can be performed in different solvents to model the reaction environment more accurately. ijcce.ac.ir The mechanism of nucleophilic reactions involving isothiazole dioxides has also been studied using DFT, leading to proposals of detailed reaction pathways. researchgate.net These computational approaches allow for the exploration of various possible mechanisms and provide insights that can guide experimental work. numberanalytics.com

Semi-Empirical Molecular Orbital Theory Calculations

Semi-empirical molecular orbital methods, such as CNDO/2 and INDO, provide a computationally less expensive alternative to ab initio methods for studying molecular properties. cdnsciencepub.com These methods were used in early studies to calculate carbon-13-proton spin-spin coupling constants in 4-substituted isothiazoles, including this compound. cdnsciencepub.com The calculated values were then compared with experimental data to validate the theoretical models. cdnsciencepub.com

These semi-empirical methods consider only the valence electrons and use parameters derived from experimental data to simplify the calculations. libretexts.orgbigchem.eu While not as accurate as modern DFT methods, they can still provide valuable qualitative insights into the electronic structure and properties of molecules. revistadechimie.ro For instance, Hückel Molecular Orbital (HMO) theory, an even simpler method, has been applied to hetero-conjugated molecules to approximate the energies of molecular orbitals and calculate reactivity indices. revistadechimie.ro

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the interaction between a small molecule, like a this compound derivative, and a biological target, typically a protein. nih.govnih.govpensoft.net These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates. researchgate.netrsc.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pensoft.net MD simulations then provide a more dynamic picture of the complex, showing how the interactions evolve over time and confirming the stability of the binding. pensoft.netrsc.org These studies can identify key amino acid residues involved in the binding and reveal the nature of the interactions, such as hydrogen bonds and hydrophobic interactions. rsc.org While specific docking studies for this compound itself were not found, the methodology has been applied to a wide range of related heterocyclic compounds, including isoxazole and triazole derivatives, to evaluate their potential as inhibitors of various enzymes. nih.govpensoft.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgjocpr.com These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. wikipedia.orgnih.gov

The development of a QSAR model involves several steps: data collection, calculation of molecular descriptors, model building using statistical methods, and rigorous validation. jocpr.com The molecular descriptors can be physicochemical properties or theoretical parameters derived from computational chemistry calculations. wikipedia.org QSAR studies have been successfully applied to various classes of compounds, including thiazolidine-4-one and isoxazole-piperazine derivatives, to model their antitubercular and anticancer activities, respectively. researchgate.netnih.govresearchgate.net These models can identify the key structural features that are important for the observed biological activity. nih.gov For example, a QSAR study might reveal that a particular electronic or steric descriptor is positively or negatively correlated with the activity. nih.gov While a specific QSAR model for this compound was not identified in the search results, the principles of QSAR are broadly applicable to this and other classes of chemical compounds for predicting a range of properties, including pharmacokinetic parameters like clearance and volume of distribution. nih.gov

Computational Chemistry in Materials Science Applications

While extensive experimental research on the materials science applications of this compound is not widely documented, theoretical and computational chemistry offers a powerful predictive lens through which its potential can be evaluated. Computational screening is a modern approach used to accelerate the discovery of new materials with targeted functions by systematically predicting their properties before undertaking costly and time-consuming synthesis. chemrxiv.orgadvancedsciencenews.com Methodologies such as Density Functional Theory (DFT) allow for the in-silico evaluation of a molecule's structural, electronic, and optical characteristics, providing crucial insights into its suitability for various materials science applications, particularly in the realm of organic electronics.

The core of this compound, the isothiazole ring, is an electron-deficient heterocyclic system. The presence of a bromine atom, an electron-withdrawing group, is expected to further modulate the molecule's electronic landscape. These features make this compound an intriguing candidate for theoretical investigation as a building block for functional organic materials. Computational studies can elucidate key parameters that govern material performance, such as charge transport capabilities, electronic stability, and light-emitting properties.

Key electronic properties that are typically calculated to screen molecules for materials applications are summarized in the table below. These parameters are fundamental in predicting how a molecule will behave within an electronic device. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly critical, as it correlates to the material's electronic band gap, a primary determinant of its semiconductor and optical properties.

| Calculated Property | Typical Computational Method | Significance in Materials Science |

| HOMO Energy | DFT (e.g., B3LYP/6-311G) | Correlates with the ionization potential; indicates the electron-donating capability of the material. |

| LUMO Energy | DFT (e.g., B3LYP/6-311G) | Correlates with the electron affinity; indicates the electron-accepting capability of the material. |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | Determines the minimum energy for electronic excitation; influences charge transport, optical absorption, and color. |

| Reorganization Energy | DFT, Marcus Theory | Measures the geometric relaxation energy upon charge transfer; lower values are desirable for high charge mobility. |

| Electron Affinity | DFT, ΔSCF methods | The energy released when an electron is added; crucial for designing n-type semiconductor materials. |

| Ionization Potential | DFT, ΔSCF methods | The energy required to remove an electron; essential for designing p-type semiconductor materials. |

This table is illustrative of the computational approaches used for material screening and does not represent published experimental or calculated values for this compound.

Furthermore, computational chemistry enables the rational design of novel materials based on the this compound scaffold. By simulating the effects of various structural modifications, researchers can theoretically "tune" the molecule's properties to meet the demands of a specific application. For example, simulations could predict how replacing the bromine atom with different functional groups or extending the molecule into a conjugated polymer would impact its HOMO-LUMO gap and charge mobility. This predictive power is invaluable for prioritizing synthetic targets and guiding the development of next-generation organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components for photovoltaic cells.

The table below outlines conceptual modifications to the this compound structure and the properties that computational models could predict, highlighting the role of simulation in targeted material design.

| Conceptual Structural Modification | Predicted Effect on Electronic Properties | Potential Materials Application |

| Polymerization (e.g., linking units at C5) | Creation of a conjugated backbone, leading to a smaller HOMO-LUMO gap and delocalized orbitals. | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). |

| Substitution of Bromine with Donor Groups | Raising of HOMO/LUMO energy levels, potentially altering the emission wavelength. | Emitters for Organic Light-Emitting Diodes (OLEDs). |

| Annulation with Aromatic Rings | Extension of the π-conjugated system, reducing the band gap and enhancing charge carrier mobility. | High-performance n-type or p-type semiconductors. |

This table presents theoretical design concepts that can be explored using computational chemistry.

Advanced Spectroscopic and Analytical Characterization in 4 Bromoisothiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-bromoisothiazole. jeolusa.commeasurlabs.com It provides critical information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.net

In the ¹H NMR spectrum of this compound, the protons on the isothiazole (B42339) ring exhibit distinct chemical shifts. The proton at position 5 (H-5) typically resonates downfield from the proton at position 3 (H-3), a difference attributed to the influence of the neighboring sulfur and bromine atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. oregonstate.edu The carbon atoms in the this compound ring also show characteristic chemical shifts. The carbon bonded to the bromine atom (C-4) is significantly influenced by the halogen's electronegativity. The chemical shifts of C-3 and C-5 are affected by the adjacent nitrogen and sulfur atoms, respectively. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) |

| H-3 | Value range |

| H-5 | Value range |

| C-3 | Value range |

| C-4 | Value range |

| C-5 | Value range |

Note: Specific chemical shift values can vary depending on the solvent and the specific experimental conditions. carlroth.com Values are typically reported relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). oregonstate.edu

Spin-spin coupling, or J-coupling, provides valuable information about the connectivity of atoms within a molecule. ucl.ac.uk The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei, their dihedral angle, and the nature of the chemical bonds. libretexts.org

In this compound, the coupling between the ring protons (³J(H-3,H-5)) is not observed due to the substitution at the 4-position. However, coupling constants between carbon and proton nuclei (ⁿJCH) are crucial for structural assignment. cdnsciencepub.com For instance, the one-bond coupling constants (¹JCH) for C-3 and C-5 are influenced by the hybridization of the carbon and the electronegativity of the attached atoms. organicchemistrydata.org Long-range couplings (²JCH, ³JCH) can also be observed and provide further structural insights. cdnsciencepub.com A study on 4-substituted isothiazoles revealed that ¹J(C₅,H) is consistently larger than ¹J(C₃,H). cdnsciencepub.com

Table 2: Selected Spin-Spin Coupling Constants (J) in 4-Substituted Isothiazoles

| Coupling Constant | Typical Value (Hz) |

| ¹J(C₃,H) | Value range |

| ¹J(C₅,H) | Value range |

| ²J(C₄,H₅) | Value |

Note: The values are influenced by the substituent at the 4-position. For this compound, the ²J(C₄,H₅) becomes very small. cdnsciencepub.com

For more complex structural problems and unambiguous assignments, a variety of advanced 2D NMR techniques are employed. numberanalytics.comipb.pt These experiments provide correlations between different nuclei, offering a more complete picture of the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): While not directly applicable for observing H-3 to H-5 coupling in this compound due to the lack of a proton at position 4, COSY is a fundamental technique for identifying proton-proton coupling networks in related or more complex molecules. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. columbia.edupressbooks.pub For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of H-3 and H-5 to the ¹³C signals of C-3 and C-5, respectively, confirming their direct one-bond connectivity. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. libretexts.orgceitec.cz In the context of this compound, an HMBC experiment could show a correlation between H-5 and C-4, and between H-3 and C-4, which is crucial for confirming the position of the bromine atom. columbia.edu It is a powerful tool for establishing the connectivity across the entire molecule. researchgate.net

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments detect spatial proximity between nuclei. diva-portal.orgnih.gov While less common for a small, rigid molecule like this compound, NOE studies can be valuable for determining the stereochemistry and conformation in more complex derivatives. ualberta.casemanticscholar.orgnih.gov

Spin-Spin Coupling Constant Measurements and Analysis

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular mass of this compound with a high degree of accuracy. hud.ac.ukeuropa.eumdpi.com This precision allows for the unambiguous determination of the molecular formula. researchgate.net The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Table 3: Isotopic Data for Bromine

| Isotope | Natural Abundance (%) |

| ⁷⁹Br | 50.69 |

| ⁸¹Br | 49.31 |

This distinctive isotopic signature is a key identifier in the mass spectrum of this compound.

In the mass spectrometer, this compound is ionized to form a molecular ion, which can then undergo fragmentation into smaller, charged particles. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. youtube.comlibretexts.orgmiamioh.edu The mass spectra of isothiazoles have been studied to determine if the position of substituents can be identified from the fragmentation patterns. rsc.org Common fragmentation pathways for isothiazoles can involve the loss of small molecules like HCN or the cleavage of the isothiazole ring. The specific fragmentation pattern of this compound will be influenced by the presence of the bromine atom, which can be lost as a bromine radical.

High-Resolution Mass Spectrometry for Molecular Formula Determination

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the distinct vibrational modes of a molecule. These vibrations, which are sensitive to bond strength, mass of the atoms, and molecular symmetry, serve as a unique fingerprint for the compound.

Research on related bromoisothiazole compounds reveals characteristic vibrational frequencies. For instance, studies on 3-bromoisothiazole-5-carboxylic acid and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) show key absorptions related to the isothiazole ring and its substituents. mdpi.commdpi.com The IR spectrum of this compound is expected to be characterized by vibrations corresponding to the C-H, C=N, C=C, and C-S bonds of the isothiazole ring, in addition to the distinctive C-Br stretching frequency. The exact positions of these bands are influenced by the substitution pattern and the electronic nature of the bromine atom.

A general procedure for interpreting an FTIR spectrum involves identifying characteristic absorption bands in different regions of the spectrum. upi.edu For a complex organic molecule, a spectrum with more than five absorption bands is typical. upi.edu

Interactive Table 1: Notable IR Absorption Bands in Bromoisothiazole Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| 3-Bromoisothiazole-5-carboxylic acid | C=O (Carboxylic Acid) | 1719 | Strong | mdpi.com |

| 3-Bromoisothiazole-5-carboxylic acid | O-H (Carboxylic Acid) | 2515-2874 | Broad | mdpi.com |

| 3-Bromoisothiazole-5-carboxylic acid | Aromatic C-H | 3094 | Weak | mdpi.com |